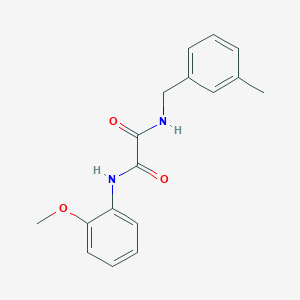
4-ethylphenyl (3-bromopropanoyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethylphenyl (3-bromopropanoyl)carbamate, commonly known as EPPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EPPB is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol.
Mecanismo De Acción
The mechanism of action of EPPB is not fully understood, but it is believed to inhibit the viral replication cycle by targeting the viral polymerase enzyme. EPPB has been shown to bind to the active site of the viral polymerase, preventing the formation of viral RNA. This mechanism of action is similar to that of other antiviral drugs such as ribavirin and favipiravir.
Biochemical and Physiological Effects:
EPPB has been found to have low toxicity and is well-tolerated in animal studies. EPPB has been shown to have no significant effects on liver and kidney function, hematological parameters, or body weight. In addition, EPPB has been found to have no mutagenic or genotoxic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EPPB has several advantages for use in lab experiments. It is easy to synthesize and has high purity. EPPB is also stable and can be stored for long periods without degradation. However, EPPB has some limitations, such as its limited solubility in water and its high cost compared to other antiviral drugs.
Direcciones Futuras
There are several future directions for the study of EPPB. One potential area of research is the development of EPPB analogs with improved antiviral activity and reduced toxicity. Another area of research is the investigation of the mechanism of action of EPPB and the identification of potential targets for drug development. Finally, further studies are needed to determine the efficacy of EPPB in animal models and in clinical trials.
Métodos De Síntesis
EPPB can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-ethylphenol with 3-bromopropanoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with carbamic acid to yield EPPB. This method has been optimized to produce high yields of EPPB with excellent purity.
Aplicaciones Científicas De Investigación
EPPB has been extensively studied in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. EPPB has been found to exhibit potent antiviral activity against various viruses such as influenza A and B viruses, respiratory syncytial virus, and human parainfluenza virus. In addition, EPPB has been shown to inhibit the replication of hepatitis C virus in vitro. EPPB has also been studied for its potential use as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
(4-ethylphenyl) N-(3-bromopropanoyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c1-2-9-3-5-10(6-4-9)17-12(16)14-11(15)7-8-13/h3-6H,2,7-8H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVDBTWBCUATNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(=O)NC(=O)CCBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-methoxyphenyl)-3-[(2-methylphenyl)amino]-2-propen-1-one](/img/structure/B5014948.png)
![5-chloro-N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5014954.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 2-thiophenecarboxylate](/img/structure/B5014960.png)
![N-(1-{1-[3-(methylthio)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5014961.png)
![3-{[(carboxymethyl)amino]carbonyl}-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B5014967.png)
![{2-[2-(4-biphenylyl)-9H-imidazo[1,2-a]benzimidazol-9-yl]ethyl}diethylamine dihydrochloride](/img/structure/B5014981.png)

![2-{[(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5014996.png)

![3-[2-(4-hydroxyphenyl)-2-oxoethyl]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5015007.png)
![3-({1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinyl}oxy)-N-(2-phenylethyl)benzamide](/img/structure/B5015016.png)

![pentyl 4-[(4-phenoxybutanoyl)amino]benzoate](/img/structure/B5015028.png)
![benzyl 2-methyl-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5015039.png)